molecular formula C16H26N4O2 B2946234 tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1420871-35-7

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2946234
CAS No.: 1420871-35-7
M. Wt: 306.41
InChI Key: WBUVTYKNXRYVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrimidinyl group, and a tert-butyl ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-1-carboxylate and pyrimidin-2-yl derivatives.

  • Reaction Steps: The process involves nucleophilic substitution reactions, where the pyrimidin-2-yl group is introduced to the piperidine ring

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the pyrimidinyl group or other substituents on the piperidine ring.

  • Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, amines, and organometallic reagents.

  • Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands.

Major Products Formed:

  • Oxidation products include alcohols, ketones, and carboxylic acids.

  • Reduction products include amines and alcohols.

  • Substitution products include various substituted piperidines and pyrimidines.

  • Coupling products include biaryl compounds and complex heterocycles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound's versatility makes it valuable in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

  • Tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate

  • Tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Properties

IUPAC Name

tert-butyl 4-[[methyl(pyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-10-6-13(7-11-20)12-19(4)14-17-8-5-9-18-14/h5,8-9,13H,6-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVTYKNXRYVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.